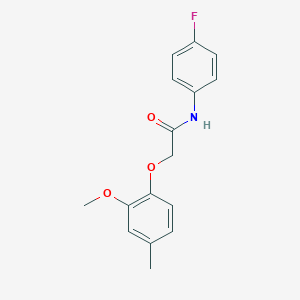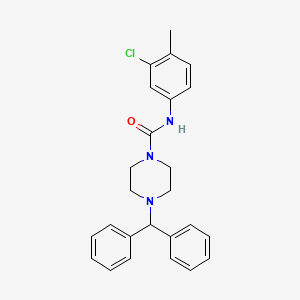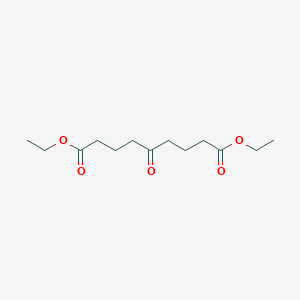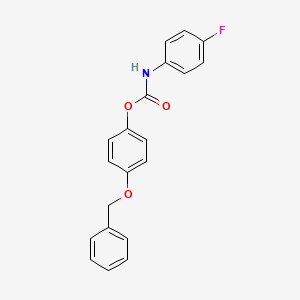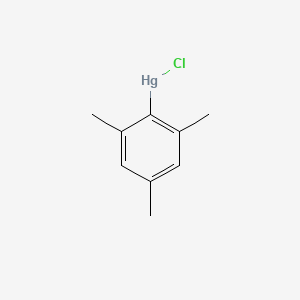
Chloro(2,4,6-trimethylphenyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(mesityl)mercury is an organomercury compound characterized by the presence of a mesityl group (a derivative of mesitylene) bonded to a mercury atom, which is also bonded to a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions: Chloro(mesityl)mercury can be synthesized through the reaction of mesitylmagnesium bromide with mercuric chloride. The reaction typically occurs in an anhydrous ether solvent under controlled conditions to prevent the formation of unwanted by-products. The general reaction is as follows:
MesitylMgBr+HgCl2→Chloro(mesityl)mercury+MgBrCl
Industrial Production Methods:
化学反応の分析
Types of Reactions: Chloro(mesityl)mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of the mercury atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides, thiols, and amines. These reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or nitric acid can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a thiol would yield a thiolate mercury compound.
科学的研究の応用
Chloro(mesityl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound can be used to study the interactions of mercury with biological molecules, providing insights into mercury toxicity and its effects on living organisms.
Medicine: Research into organomercury compounds like chloro(mesityl)mercury can contribute to the development of mercury-based pharmaceuticals.
Industry: It may be used in the production of specialized materials or as a catalyst in certain industrial processes.
作用機序
The mechanism by which chloro(mesityl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The mercury center can form strong bonds with sulfur-containing groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. This interaction is a key factor in the compound’s biological activity and toxicity.
類似化合物との比較
Methylmercury chloride: Another organomercury compound with a similar structure but different substituents.
Phenylmercury chloride: Contains a phenyl group instead of a mesityl group.
Ethylmercury chloride: Features an ethyl group in place of the mesityl group.
Uniqueness: Chloro(mesityl)mercury is unique due to the presence of the mesityl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other organomercury compounds and can affect its applications and interactions in various chemical and biological contexts.
特性
CAS番号 |
20883-32-3 |
|---|---|
分子式 |
C9H11ClHg |
分子量 |
355.23 g/mol |
IUPAC名 |
chloro-(2,4,6-trimethylphenyl)mercury |
InChI |
InChI=1S/C9H11.ClH.Hg/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q;;+1/p-1 |
InChIキー |
CDVQLMATJCPQMS-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C(=C1)C)[Hg]Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


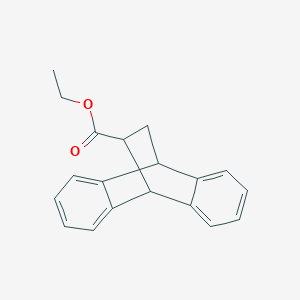
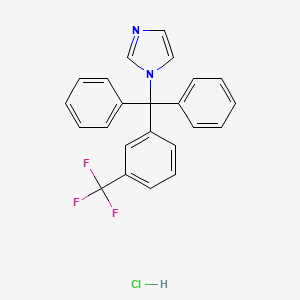


![1-[4-(Hexadecyloxy)phenyl]ethanone](/img/structure/B15075646.png)
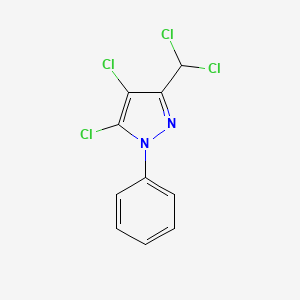
![N'~1~,N'~10~-bis[(E)-(3-nitrophenyl)methylidene]decanedihydrazide](/img/structure/B15075665.png)
